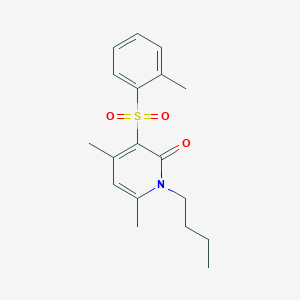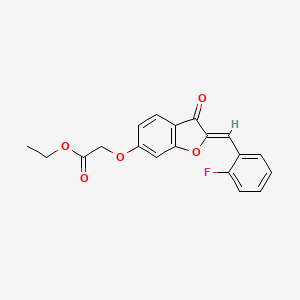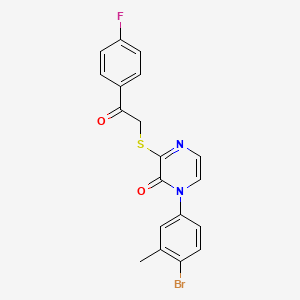![molecular formula C13H14F3NO B2697162 1-[4-(Trifluoromethyl)benzoyl]piperidine CAS No. 411209-38-6](/img/structure/B2697162.png)
1-[4-(Trifluoromethyl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Trifluoromethyl)benzoyl]piperidine” is a chemical compound with the CAS Number: 411209-38-6 . It has a molecular weight of 257.26 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)benzoyl]piperidine .
Molecular Structure Analysis
The InChI code for “1-[4-(Trifluoromethyl)benzoyl]piperidine” is 1S/C13H14F3NO/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17/h4-7H,1-3,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “1-[4-(Trifluoromethyl)benzoyl]piperidine” are not available, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)benzoyl]piperidine” is a powder at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Antiviral Activity
The TFM group has been explored for its antiviral potential. Researchers have investigated derivatives of 1-[4-(Trifluoromethyl)benzoyl]piperidine as potential inhibitors of viral enzymes or entry proteins. These compounds may exhibit activity against various viruses, including influenza, HIV, and herpesviruses .
Analgesic Properties
The meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves. Some TFM-containing compounds, including piperidines, have been studied as calcitonin gene-related peptide (CGRP) receptor antagonists. These molecules could potentially alleviate pain associated with migraines and other neurological conditions .
Agrochemical Applications
Organofluorine compounds, such as those containing fluorine atoms, find applications in agrochemicals. While specific studies on 1-[4-(Trifluoromethyl)benzoyl]piperidine are limited, its TFM group might contribute to enhanced bioavailability and metabolic stability in pesticide formulations .
Pharmaceutical Synthesis
1-[4-(Trifluoromethyl)benzoyl]piperidine serves as an important intermediate in organic synthesis. Researchers have utilized it to create novel drug candidates by incorporating the TFM group into their structures. These derivatives may exhibit improved pharmacokinetics or target selectivity .
Chemical Biology and Medicinal Chemistry
The TFM group’s unique properties make it valuable in chemical biology and medicinal chemistry. Scientists have used it as a strategic handle for labeling and tracking biological molecules. Additionally, TFM-containing compounds have been explored as potential ligands for various receptors .
Catalysis and Synthetic Methodology
Fluorinated compounds play a crucial role in catalysis. Although specific studies on 1-[4-(Trifluoromethyl)benzoyl]piperidine are scarce, its TFM group could be harnessed for designing novel catalysts or optimizing existing ones .
Safety and Hazards
Propriétés
IUPAC Name |
piperidin-1-yl-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-6-4-10(5-7-11)12(18)17-8-2-1-3-9-17/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSDOSQRNQXQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)benzoyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)




![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)

![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2697101.png)
